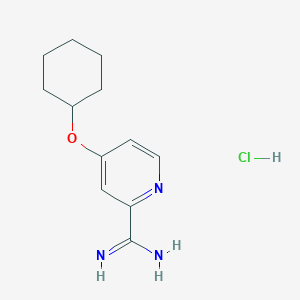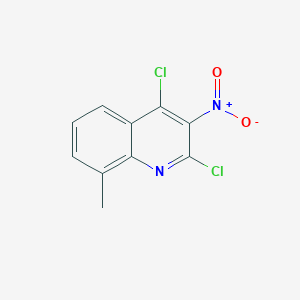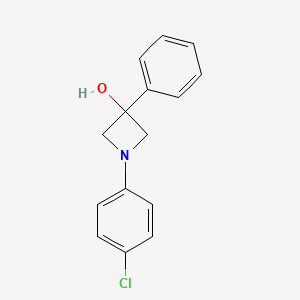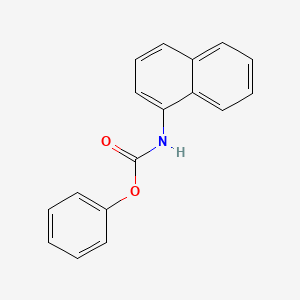
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound often utilize transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine . The reactions are typically carried out in solvents such as toluene under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted N-isoindoline-1,3-diones, which have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and inducing apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: These compounds have similar structural features and exhibit anticancer and antioxidant activities.
Phthalimide derivatives: These compounds share the isoindoline nucleus and are used in various pharmaceutical and industrial applications.
Uniqueness
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is unique due to its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
35750-05-1 |
|---|---|
Fórmula molecular |
C13H11NO5 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C13H11NO5/c1-8(15)19-7-9(16)6-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3 |
Clave InChI |
VNKCOUFSRAYCHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)

![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)




![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)
